molecular formula C30H22OSi B3048967 Dibenzofuran-4-yl(triphenyl)silane CAS No. 18866-38-1

Dibenzofuran-4-yl(triphenyl)silane

Cat. No.: B3048967
CAS No.: 18866-38-1
M. Wt: 426.6 g/mol
InChI Key: KCWWLDXVHSVPBR-UHFFFAOYSA-N
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Description

Dibenzofuran-4-yl(triphenyl)silane is an organic compound that combines the structural features of dibenzofuran and triphenylsilane Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, while triphenylsilane consists of a silicon atom bonded to three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzofuran-4-yl(triphenyl)silane typically involves the reaction of dibenzofuran with triphenylsilane under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where dibenzofuran is reacted with a silylating agent in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-4-yl(triphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dibenzofuran-4-yl(triphenyl)silanol.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Dibenzofuran-4-yl(triphenyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of Dibenzofuran-4-yl(triphenyl)silane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.

    Triphenylsilane: A compound consisting of a silicon atom bonded to three phenyl groups.

    Dibenzodioxin: A compound with two benzene rings fused to a central dioxin ring.

    Dibenzothiophene: A compound with two benzene rings fused to a central thiophene ring.

Uniqueness

Dibenzofuran-4-yl(triphenyl)silane is unique due to its combination of the structural features of dibenzofuran and triphenylsilane. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

dibenzofuran-4-yl(triphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22OSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWWLDXVHSVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408171
Record name dibenzofuran-4-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18866-38-1
Record name dibenzofuran-4-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dibenzo[b,d]furan (5.00 g, 29.7 mmol) was dissolved in THF (150 mL), and cooled in the CO2/i-PrOH bath. n-Butyllithium solution in hexane (2.5 M, 12.49 mL, 31.2 mmol) was added dropwise by syringe. After addition, it was stirred at room temperature for 2 hours, and cooled again in the CO2/i-PrOH bath. Chlorotriphenylsilane (8.77 g, 29.7 mmol) in ether (50 mL) was added dropwise into the reaction solution. The reaction was gradually warmed to room temperature and stirred overnight. After evaporation of the solvent, the crude product was purified by column chromatography on silica gel with DCM/hexane (1/9, v/v) as eluent to yield dibenzo[b,d]furan-4-yltriphenylsilane (8.2 g, 65%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.49 mL
Type
reactant
Reaction Step Three
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.77 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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